molecular formula C11H9ClN4 B1384255 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine CAS No. 130024-05-4

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1384255
CAS No.: 130024-05-4
M. Wt: 232.67 g/mol
InChI Key: XNKXPYASJUEJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 130024-05-4 . Its IUPAC name is 6-chloro-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine .


Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process was optimized for the production of compound VI .


Molecular Structure Analysis

The molecular weight of this compound is 232.67 . The Inchi Code is 1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) .


Chemical Reactions Analysis

The compound has been evaluated for its activities to inhibit TRKA . It has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to the control drug sorafenib .


Physical and Chemical Properties Analysis

The compound is a red solid with a melting point of 187–189 °C . It has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The compound has been synthesized using methods like the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones, yielding pyrazolo[1,5-a]pyrimidine derivatives characterized by IR, NMR, and DFT studies (Zahedifar, Razavi, & Sheibani, 2016).
  • Structural Analysis : Detailed structural analysis has been conducted on derivatives like 5-anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, providing insights into molecular dihedral angles and intramolecular hydrogen bonds (Wang et al., 2012).

Catalysis

  • Catalytic Synthesis : The compound and its derivatives have been synthesized using catalytic methods involving heteropolyacids, highlighting their role in facilitating high-yield reactions (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Biological Applications

  • Herbicidal Activity : Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potential as herbicides, exhibiting inhibition activities against specific plants at certain dosages (Luo, Zhao, Zheng, & Wang, 2017).
  • Anticancer and Anti-5-Lipoxygenase Agents : Some pyrazolo[3,4-d]pyrimidine derivatives have been studied for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential therapeutic applications (Rahmouni et al., 2016).

Chemical Properties

  • Functional Group Chemistry : The chemistry of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including nucleophilic substitutions, has been explored, contributing to the understanding of their pharmacological potential (Ogurtsov & Rakitin, 2021).

Pharmaceutical Research

  • Synthesis for Drug Discovery : Research has been conducted on the synthesis of pyrazole- and pyrimidine-based derivatives for potential application in AIDS chemotherapy (Ajani et al., 2019).
  • Antiviral/Antitumor Activities : Pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides, derivatives of the compound, have been synthesized and evaluated for their antiparasitic, antiviral, and antitumor activities (Ugarkar et al., 1984).

Mechanism of Action

Target of Action

The primary target of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells, particularly in tumor cells . Therefore, the compound’s action on the CDK2 pathway can have significant downstream effects on cell proliferation and survival .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Safety and Hazards

The safety information and MSDS for 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine can be found online .

Future Directions

The compound has potential for further exploration . It has shown obvious selectivity for the MCF-7 cell line and HUVEC cell line , indicating its potential use in targeted cancer therapies.

Biochemical Analysis

Biochemical Properties

6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that phosphorylates key proteins involved in cell cycle progression, particularly during the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

This compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2, further enhancing its inhibitory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting CDK2 activity, which prevents the phosphorylation of proteins required for cell cycle progression . This leads to an accumulation of cells in the G1 phase, ultimately resulting in apoptosis.

Furthermore, this compound has been shown to affect cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased sensitivity to other therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression.

In addition to CDK2 inhibition, this compound may also interact with other kinases and regulatory proteins, further contributing to its antiproliferative effects . The compound’s ability to induce apoptosis is mediated through the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the compound’s inhibitory effects on CDK2 and its antiproliferative activity are most pronounced within the first 24 to 48 hours of treatment .

Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, although some cells may develop resistance over time . In in vivo studies, the compound’s effects on tumor growth and progression have been shown to persist for several weeks, with repeated dosing required to maintain therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit CDK2 activity and induce cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window .

Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiproliferative activity . Beyond this threshold, increasing the dose does not proportionally enhance the compound’s efficacy but rather increases the risk of adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases . These metabolic pathways result in the formation of various metabolites, some of which may retain biological activity .

The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs that share similar metabolic pathways can lead to altered drug levels and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution to target sites .

The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and toxicity profile . For example, high concentrations of the compound in the liver and kidneys may contribute to its hepatotoxic and nephrotoxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other regulatory proteins .

Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy against particular cellular targets .

Properties

IUPAC Name

6-chloro-1-phenyl-4,7-dihydropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKXPYASJUEJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=N1)Cl)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.